4-Chloro-5,6,7-trimethoxyquinazoline

Vue d'ensemble

Description

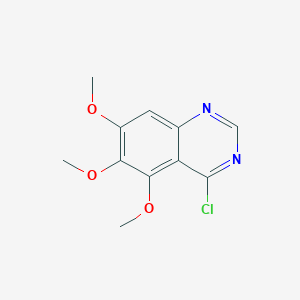

4-Chloro-5,6,7-trimethoxyquinazoline is an organic compound with the molecular formula C11H11ClN2O3. It is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of three methoxy groups and a chlorine atom attached to the quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

The synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline typically involves multi-step reactions. One common method starts with commercially available 6-hydroxy-7-methoxyquinazolin-4(3H)-one. This compound is first reacted with acetic anhydride to form an intermediate, which is then treated with phosphorus oxychloride to introduce the chlorine atom. The final step involves the reaction with 3-chloro-4-fluoroaniline to yield this compound . Industrial production methods often utilize similar synthetic routes but may employ different solvents and reaction conditions to optimize yield and purity.

Analyse Des Réactions Chimiques

4-Chloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Chloro-5,6,7-trimethoxyquinazoline and its derivatives. The compound has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Studies

- A study reported that compounds derived from this compound showed moderate to significant cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance .

- Flow cytometry analysis indicated that these compounds could effectively induce apoptosis in treated cancer cells by arresting them in the G2/M phase of the cell cycle .

Synthesis and Organic Applications

This compound can be synthesized through various chemical pathways that allow for the introduction of different substituents on the quinazoline ring. This flexibility makes it a valuable intermediate in organic synthesis.

Synthetic Pathways

- The compound can be synthesized from readily available starting materials using established organic reactions such as nucleophilic substitution and cyclization processes .

- Its derivatives can be tailored for specific applications by modifying functional groups to enhance solubility or biological activity.

Potential Applications in Materials Science

- There is ongoing research into the use of quinazoline derivatives in dye-sensitized solar cells (DSSCs), where their electronic properties may enhance light absorption and energy conversion efficiency .

Summary of Biological Properties

| Property | Description |

|---|---|

| Chemical Structure | C11H11ClN2O3 |

| Mechanism | Tubulin inhibitor inducing apoptosis |

| Cell Lines | Effective against MCF-7 and A2780 |

| Synthesis | Various methods including nucleophilic substitution |

| Other Applications | Potential use in solar cell technology |

Mécanisme D'action

The mechanism of action of 4-Chloro-5,6,7-trimethoxyquinazoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells may involve the inhibition of key enzymes or signaling pathways essential for cell growth and survival .

Comparaison Avec Des Composés Similaires

4-Chloro-5,6,7-trimethoxyquinazoline can be compared with other quinazoline derivatives, such as:

4,6,7-Trimethoxyquinazoline: Lacks the chlorine atom, which may result in different reactivity and biological activity.

4-Chloroquinazoline: Lacks the methoxy groups, which can significantly alter its chemical properties and applications.

5,6,7-Trimethoxyquinazoline: Similar structure but without the chlorine atom, leading to different substitution patterns and reactivity.

Activité Biologique

4-Chloro-5,6,7-trimethoxyquinazoline is a quinazoline derivative with significant potential in medicinal chemistry, particularly due to its anticancer properties. This compound exhibits various biological activities through its interactions with specific molecular targets, making it a subject of interest in cancer research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN2O3. Its structure features a chloro group at the 4-position and three methoxy groups at the 5, 6, and 7 positions on the quinazoline ring. This unique arrangement contributes to its biological activity and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN2O3 |

| Molecular Weight | 244.67 g/mol |

| Solubility | Insoluble in water |

| Melting Point | Not specified |

This compound primarily exerts its biological effects through the inhibition of cell proliferation in various cancer cell lines. The compound has been shown to interfere with key signaling pathways involved in tumor growth.

Target Proteins

- Epidermal Growth Factor Receptor (EGFR) : The compound acts as an inhibitor of EGFR, which is often overexpressed in several cancers.

- c-Met Kinase : It also demonstrates inhibitory activity against c-Met kinase, a critical player in cancer progression.

Biological Activity and Case Studies

Numerous studies have evaluated the biological activity of this compound against different cancer cell lines.

- Anti-Proliferative Activity :

- Mechanisms of Action :

- Case Study: WHI-P154 :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates poor oral bioavailability due to its insolubility in water. Studies suggest that alternative routes of administration (e.g., subcutaneous) may enhance its therapeutic potential .

Propriétés

IUPAC Name |

4-chloro-5,6,7-trimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRIRMDOFREES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=CN=C2Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444453 | |

| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-54-3 | |

| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.